molecular formula C5H11NO2 B12920638 2-Propoxyacetamide CAS No. 5774-73-2

2-Propoxyacetamide

Cat. No.: B12920638
CAS No.: 5774-73-2
M. Wt: 117.15 g/mol
InChI Key: JWDAQACFBLXJBZ-UHFFFAOYSA-N
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Description

2-Propoxyacetamide is an organic compound with the molecular formula C₅H₁₁NO₂ It is a member of the amide family, characterized by the presence of an acetamide group attached to a propoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propoxyacetamide can be synthesized through several methods. One common approach involves the reaction of propylamine with acetic anhydride, followed by the introduction of a propoxy group. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C, and may require a catalyst such as sulfuric acid to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the continuous flow method, where reactants are fed into a reactor at a controlled rate. This method ensures consistent product quality and higher yields. The reaction is typically carried out in a solvent such as ethanol or methanol to enhance the solubility of the reactants and products.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding amine, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; often requires a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-Propoxyacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its amide functionality.

    Industry: Used in the production of polymers and resins, where its amide group can participate in polymerization reactions.

Mechanism of Action

The mechanism by which 2-Propoxyacetamide exerts its effects depends on its application. In chemical reactions, its amide group can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, it may interact with enzymes or proteins, modifying their activity or stability. The propoxy group can influence the compound’s solubility and reactivity, making it a versatile molecule in different contexts.

Comparison with Similar Compounds

    Acetamide (C₂H₅NO): A simpler amide with fewer applications due to its lack of additional functional groups.

    Propionamide (C₃H₇NO): Similar to acetamide but with a longer carbon chain, offering slightly different reactivity.

    Butyramide (C₄H₉NO): Another simple amide with limited applications compared to 2-Propoxyacetamide.

Properties

CAS No.

5774-73-2

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

2-propoxyacetamide

InChI

InChI=1S/C5H11NO2/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H2,6,7)

InChI Key

JWDAQACFBLXJBZ-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(=O)N

Origin of Product

United States

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